molecular formula C8H12O B075513 2-Ethenylcyclohexan-1-one CAS No. 1122-24-3

2-Ethenylcyclohexan-1-one

Cat. No.: B075513
CAS No.: 1122-24-3
M. Wt: 124.18 g/mol
InChI Key: YPRIHWWNQRSAQL-UQCOIBPSSA-N
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Description

2-Ethenylcyclohexan-1-one is an organic compound characterized by a cyclohexane ring with an ethenyl group and a ketone functional group. This compound is notable for its unique structure, which combines the reactivity of both the ethenyl and ketone groups, making it a valuable intermediate in various chemical reactions and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as nitric acid or potassium permanganate, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

    Substitution: The ethenyl group can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation, forming substituted cyclohexanones.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate, and oxygen.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (chlorine, bromine), hydrohalogenation reagents (hydrochloric acid, hydrobromic acid).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated cyclohexanones.

Scientific Research Applications

2-Ethenylcyclohexan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenylcyclohexan-1-one involves its interaction with molecular targets through its ketone and ethenyl groups. The ketone group can undergo nucleophilic addition reactions, while the ethenyl group can participate in electrophilic addition reactions. These interactions facilitate the compound’s incorporation into larger molecular structures, influencing various biochemical pathways .

Comparison with Similar Compounds

    Cyclohexanone: A simpler ketone with a cyclohexane ring, lacking the ethenyl group.

    2-Cyclohexen-1-one: Similar structure but with a double bond within the ring instead of an ethenyl group.

    Methylcyclohexanone: Contains a methyl group instead of an ethenyl group.

Uniqueness: 2-Ethenylcyclohexan-1-one is unique due to the presence of both a ketone and an ethenyl group, which provides a combination of reactivity not found in the similar compounds listed above. This dual functionality makes it particularly valuable in synthetic organic chemistry for creating complex molecules .

Properties

CAS No.

1122-24-3

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(2Z)-2-ethylidenecyclohexan-1-one

InChI

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h2H,3-6H2,1H3/b7-2-

InChI Key

YPRIHWWNQRSAQL-UQCOIBPSSA-N

SMILES

C=CC1CCCCC1=O

Isomeric SMILES

C/C=C\1/CCCCC1=O

Canonical SMILES

CC=C1CCCCC1=O

Key on ui other cas no.

1122-25-4

Origin of Product

United States

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